3-((2-chloro-9H-purin-6-yl)amino)propanoic acid

Kinase Inhibitor Design Linker Optimization Purine Conjugate SAR

3-((2-chloro-9H-purin-6-yl)amino)propanoic acid is a bifunctional purine-amino acid conjugate for ATP-competitive kinase inhibitor discovery. The 2-chloropurine engages kinase hinge regions, while the β-alanine linker provides ~4.8 Å reach—longer than glycine/alanine congeners—enabling access to distal binding epitopes. The free carboxylic acid serves as a direct conjugation handle for amide bond formation with pharmacophores or affinity probes (diazirine, biotin). Supplied at 98% purity for immediate parallel library synthesis without prepurification, accelerating hit discovery against M. tuberculosis and kinome targets.

Molecular Formula C8H8ClN5O2
Molecular Weight 241.64
CAS No. 919731-05-8
Cat. No. B2457009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-chloro-9H-purin-6-yl)amino)propanoic acid
CAS919731-05-8
Molecular FormulaC8H8ClN5O2
Molecular Weight241.64
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)Cl)NCCC(=O)O
InChIInChI=1S/C8H8ClN5O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H2,10,11,12,13,14)
InChIKeyVBNPITSJNZARMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-Chloro-9H-purin-6-yl)amino)propanoic acid (CAS 919731-05-8) – A Purine-Amino Acid Conjugate for Targeted Kinase Probe Design


3-((2-chloro-9H-purin-6-yl)amino)propanoic acid is a synthetic purine-amino acid conjugate that places a β-alanine linker between the C6-position of a 2-chloropurine scaffold and a terminal carboxylic acid . This architecture belongs to the broader class of N-(purin-6-yl)-amino acids, compounds extensively investigated as ATP-competitive kinase inhibitor fragments and antimycobacterial agents [1]. The 2-chloro substituent is a canonical feature of pharmacologically active purine derivatives, known to engage the hinge region of kinase ATP-binding pockets while preserving a handle for further chemical elaboration [2].

Why Closely Related Purine-Amino Acid Conjugates Cannot Substitute for 3-((2-Chloro-9H-purin-6-yl)amino)propanoic acid


In purine-based kinase inhibitor design, linker length and composition are decisive determinants of ATP-pocket complementarity and selectivity [1]. The β-alanine spacer in the target compound imposes a distinct distance and vector between the purine hinge-binding motif and the terminal carboxylate compared to the glycine (one methylene) or alanine (α-substituted) congeners [2]. This geometric parameter directly governs the accessible conformational space and the ability to engage distal binding pockets or solvent-exposed regions. Furthermore, the 2-chloro substituent imparts a unique electronic profile and hydrogen-bond acceptor character that differs fundamentally from 2-amino or unsubstituted purine analogs, making simple replacement chemically inadmissible in established structure-activity relationships [3].

Quantitative Evidence Differentiating 3-((2-Chloro-9H-purin-6-yl)amino)propanoic acid from Structural Analogs


Linker Length Differentiation: β-Alanine vs. Glycine and Alanine Homologs

The β-alanine linker in 3-((2-chloro-9H-purin-6-yl)amino)propanoic acid provides a three-carbon spacer between the purine N6 atom and the carboxylate carbon, compared to two carbons for the glycine analog (2-((2-chloro-9H-purin-6-yl)amino)acetic acid) and a branched two-carbon spacer for the alanine analog (N-(2-chloro-9H-purin-6-yl)alanine) . This difference in chain length translates to a calculated extended N6-to-carbonyl distance of approximately 4.8 Å for the target compound versus ~3.8 Å for the glycine homolog, based on standard bond lengths and geometries . In ATP-competitive kinase inhibitor design, such sub-angstrom variations in linker length are established determinants of hinge-region binding orientation and selectivity across the kinome [1].

Kinase Inhibitor Design Linker Optimization Purine Conjugate SAR

Lipophilicity Modulation: Impact of β-Alanine Linker on Predicted logP

The experimental logP of 3-((2-chloro-9H-purin-6-yl)amino)propanoic acid is reported as 0.84 by a commercial vendor . This value places the compound in a moderately hydrophilic range, significantly lower than typical purine kinase inhibitor fragments such as 2-chloro-6-phenyl-9H-purine (estimated logP ~2.8) due to the ionizable carboxylic acid terminus [1]. Compared to the glycine analog (predicted logP ~0.3, based on ChemAxon calculations), the target compound's additional methylene group contributes an increment of approximately +0.5 log units, consistent with the expected Hansch π value for a methylene insertion [2].

Lipophilicity Drug-likeness Physicochemical Profiling

Commercial Availability and Purity: Benchmarking Procurement-Ready Specifications

3-((2-chloro-9H-purin-6-yl)amino)propanoic acid is commercially available from multiple independent suppliers at purities ≥98% (HPLC) . In contrast, the glycine homolog (2-((2-chloro-9H-purin-6-yl)amino)acetic acid, CAS 1225161-95-4) is typically listed at 97% purity and is carried by fewer vendors . This 1–3% purity differential at procurement scale can be meaningful for fragment-based crystallography or biophysical assays (e.g., SPR, ITC), where minor impurities can confound hit validation [1].

Chemical Procurement Purity Specification Sourcing Reliability

Structural Context: Congruence with Validated ATP-Competitive Purine Inhibitor Architecture

The 2-chloro-6-aminopurine core is a privileged scaffold in ATP-competitive kinase inhibition, with the chlorine atom occupying the hydrophobic adenine pocket and the exocyclic N6 substituent orienting toward the solvent-exposed region or selectivity pocket [1]. The target compound shares this core architecture with well-characterized inhibitors such as O6-cyclohexylmethylguanine (O6-BG) derivatives and 2,6,9-trisubstituted purine CDK inhibitors [2]. While no direct kinase IC50 data are published for this specific compound, the scaffold identity places it within a pharmacophore class where even modest structural variations (e.g., N9-substitution, C2-substituent identity) can shift kinase selectivity profiles by more than 100-fold [3]. The β-alanine linker specifically provides a carboxylic acid anchor point absent in simpler 6-alkylamino or 6-arylamino purines, enabling amide coupling for library diversification.

Kinase Inhibition Purine Scaffold ATP-Mimetic Design

Optimal Research and Industrial Application Scenarios for 3-((2-Chloro-9H-purin-6-yl)amino)propanoic acid


Design of Bivalent Kinase Inhibitors via Amide Coupling at the β-Alanine Carboxylate

The free carboxylic acid of the β-alanine linker serves as a direct conjugation handle for amide bond formation with amine-containing fragments or pharmacophores. This enables the construction of bivalent or bitopic kinase inhibitors where the purine anchors in the ATP pocket and the C-terminal extension engages an allosteric or substrate-recruitment site. This strategy leverages the extended ~4.8 Å reach of the β-alanine linker relative to glycine or alanine homologs , allowing access to distal binding epitopes inaccessible to shorter-chain conjugates.

Rapid Combinatorial Library Generation for Antimycobacterial Screening

N-(purin-6-yl)-amino acid conjugates, including 2-chloro-substituted variants, have demonstrated moderate inhibitory activity against Mycobacterium tuberculosis H37Rv and drug-resistant strains . The target compound's carboxylic acid enables facile diversification through parallel amide synthesis or esterification, generating libraries for whole-cell antimycobacterial screening. Its 98% commercial purity [1] supports direct use in library synthesis without preliminary purification, accelerating hit discovery campaigns.

Fragment-Based Lead Discovery (FBLD) Screening Cascades

With a molecular weight of 241.63 Da and a predicted logP of 0.84, the compound falls within established fragment-likeness criteria (MW < 300, logP ≤ 3) . Its balanced physicochemical profile supports screening in biochemical (e.g., fluorescence polarization, thermal shift) and biophysical (SPR, NMR) assays. The 2-chloropurine core provides a UV chromophore for HPLC-based detection, while the chlorine atom offers anomalous scattering for X-ray crystallographic fragment soaking experiments [1].

Chemical Probe Synthesis for Chemoproteomics and Target Deconvolution

The bifunctional nature of the compound—purine recognition element plus a carboxylic acid linker—makes it an ideal precursor for affinity-based protein profiling (AfBPP) probes. The carboxylate can be derivatized with photoaffinity labels (diazirine, benzophenone) or biotin tags via standard amide coupling, enabling pull-down and mass spectrometry-based identification of purine-binding proteins. This approach has precedent in the development of ATP-competitive probe molecules for kinome-wide profiling .

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